Benzyl (5,5-difluoropiperidin-3-yl)carbamate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

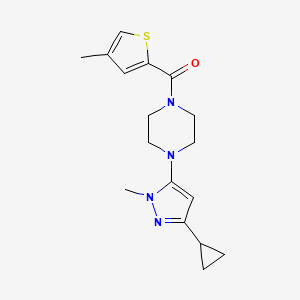

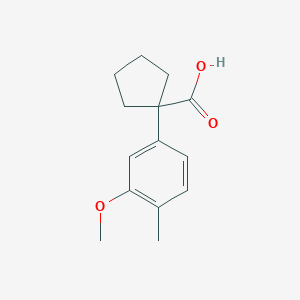

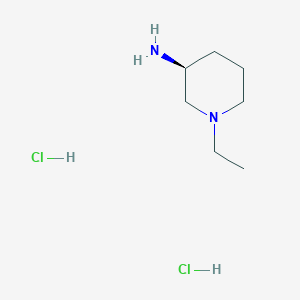

“Benzyl (5,5-difluoropiperidin-3-yl)carbamate hydrochloride” is a chemical compound with the formula C13H17ClF2N2O2 and a molecular weight of 306.74 . It is used in various research and development applications .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzyl group attached to a carbamate group, which is in turn attached to a 5,5-difluoropiperidin-3-yl group . The exact linear structure formula is not provided .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not provided in the sources I found .Applications De Recherche Scientifique

Antitumor and Anticancer Applications

Research has demonstrated the potential of carbamate derivatives in the development of antitumor and anticancer agents. For instance, compounds similar to Benzyl (5,5-difluoropiperidin-3-yl)carbamate hydrochloride have been found active against various types of leukemia and carcinomas, highlighting their significance in oncology (Atassi & Tagnon, 1975). Additionally, synthesis strategies for carbamates have been explored to develop functionalized difluoropiperidines, a class of compounds with potential as building blocks in medicinal chemistry, suggesting their utility in designing novel anticancer drugs (Moens et al., 2012).

Inhibition of Cholinesterases

Carbamate compounds have been studied for their ability to inhibit cholinesterases, enzymes involved in the breakdown of the neurotransmitter acetylcholine. Novel sulfonamide-based carbamates have been identified as selective inhibitors of butyrylcholinesterase (BChE), with some compounds showing higher activity than clinically used inhibitors (Magar et al., 2021). This property suggests their potential application in treating diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease.

Herbicidal Activity

The synthesis of carbamate compounds has also been linked to potential applications in agriculture. Certain carbamates have been tested for their phytotoxicity on seed germination and seedling growth, indicating their utility as herbicides (Lee, Park, & Kim, 1989). The selectivity and effectiveness of these compounds can be optimized to develop environmentally friendly herbicidal agents.

Safety and Hazards

“Benzyl (5,5-difluoropiperidin-3-yl)carbamate hydrochloride” should be handled with care. It is recommended to keep the compound away from heat, sparks, open flames, and hot surfaces. It should not be allowed to come in contact with air or water due to the risk of violent reaction and possible flash fire. The compound should be handled under inert gas and protected from moisture .

Propriétés

IUPAC Name |

benzyl N-(5,5-difluoropiperidin-3-yl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2N2O2.ClH/c14-13(15)6-11(7-16-9-13)17-12(18)19-8-10-4-2-1-3-5-10;/h1-5,11,16H,6-9H2,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMBLLCJUPDXCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNCC1(F)F)NC(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClF2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(3,5-dimethoxybenzamido)-3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2702613.png)

![(1R,8S)-9-Azabicyclo[6.2.0]deca-4-ene-10-one](/img/structure/B2702620.png)

![3,3-dimethyl-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]butanamide](/img/structure/B2702623.png)

![(E)-N-[1-(Dimethylamino)-2-methylpropan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2702625.png)

![N-(4-bromobenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2702631.png)

![Methyl 3-({[4-(2-hydroxyethyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2702632.png)